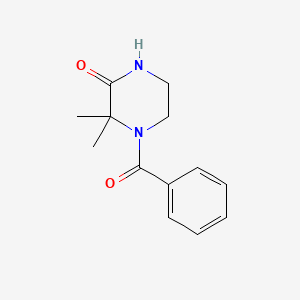

4-Benzoyl-3,3-dimethylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

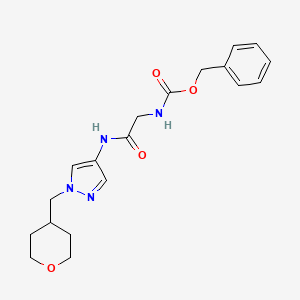

4-Benzoyl-3,3-dimethylpiperazin-2-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.283. It is a derivative of 3,3-Dimethylpiperazin-2-one , which is a solid substance stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, 3,3-Dimethylpiperazin-2-one, which has a molecular formula of C6H12N2O . The benzoyl group attached to the piperazine ring contributes to the unique properties of this compound.Scientific Research Applications

Corrosion Inhibition

One area of application for derivatives of 4-Benzoyl-3,3-dimethylpiperazin-2-one is in the field of corrosion inhibition. Compounds similar in structure have been studied for their potential to protect mild steel in acidic environments. These studies found that certain derivatives could effectively inhibit corrosion, with their performance evaluated through electrochemical methods and surface analysis techniques. The efficacy of these inhibitors was linked to their adsorption on the metal surface, which involves both physical and chemical interactions, adhering to the Langmuir isotherm model. This suggests that such compounds could be used to enhance the durability of metals in corrosive conditions (Chafiq et al., 2020).

Anticancer and Enzyme Inhibition

Another significant application is in the development of new anticancer agents and enzyme inhibitors. Derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines and their potential to inhibit critical enzymes like thymidylate synthase, which is a target for cancer therapy. These studies employ both in vitro assays and in silico modeling to identify compounds with promising anticancer activities and favorable drug-like properties. The findings indicate the potential of these derivatives as leads for developing new cancer therapeutics (Sanad et al., 2022).

Drug Discovery and Pharmacology

In pharmacological research, derivatives of this compound have been explored for various applications, including as CCR1 antagonists for treating inflammatory diseases, highlighting their potential utility in developing new therapeutic agents. These studies not only focus on the biological activity of such compounds but also examine their pharmacokinetic properties, aiming to identify candidates with optimal profiles for further development (Norman, 2006).

Safety and Hazards

The parent compound, 3,3-Dimethylpiperazin-2-one, has some safety information available. It has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing dust, fume, gas, mist, vapours, and spray, and to use personal protective equipment .

Properties

IUPAC Name |

4-benzoyl-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2)12(17)14-8-9-15(13)11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHGLFLMUBJWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)

![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)